1-(Propylthio)propyl methyl disulfide

Description

BenchChem offers high-quality 1-(Propylthio)propyl methyl disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Propylthio)propyl methyl disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

126876-21-9 |

|---|---|

Molecular Formula |

C7H16S3 |

Molecular Weight |

196.4 g/mol |

IUPAC Name |

1-(methyldisulfanyl)-1-propylsulfanylpropane |

InChI |

InChI=1S/C7H16S3/c1-4-6-9-7(5-2)10-8-3/h7H,4-6H2,1-3H3 |

InChI Key |

QCPKKCRPPOQHIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC(CC)SSC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Propylthio)propyl Methyl Disulfide: Structure, Properties, and Scientific Context

Abstract: This technical guide provides a comprehensive overview of 1-(propylthio)propyl methyl disulfide, a complex organosulfur compound. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes available information on its chemical structure, physicochemical properties, and places it within the broader context of related, well-studied organosulfur compounds, particularly those found in Allium species. This guide is intended for researchers, scientists, and professionals in drug development and flavor chemistry, offering insights into its synthesis, potential biological significance, and analytical characterization. By drawing parallels with analogous compounds, we provide a robust framework for understanding and investigating this specific trisulfide.

Introduction and Chemical Identity

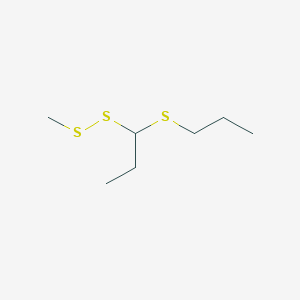

1-(Propylthio)propyl methyl disulfide, with the IUPAC name 1-(methyldisulfanyl)-1-propylsulfanylpropane, is an organic trisulfide.[1] Its structure is characterized by a central sulfur atom bonded to a propylthio group and a methyl disulfide group, attached to the same carbon atom. This arrangement makes it an unsymmetrical trisulfide, a class of compounds that are of growing interest in medicinal chemistry and materials science.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 1-(methyldisulfanyl)-1-propylsulfanylpropane | [1] |

| Molecular Formula | C₇H₁₆S₃ | [1] |

| CAS Number | 126876-21-9 | [1] |

| Molecular Weight | 196.4 g/mol | [1] |

| Synonyms | 4-ethyl-2,3,5-trithiaoctane, Disulfide, methyl 1-(propylthio)propyl | [1] |

The unique structural feature of a geminal bis(thio)alkane with a disulfide linkage suggests a complex chemical behavior and potential for interesting biological activity, likely related to the redox chemistry of the sulfur atoms.

Physicochemical Properties

Computed Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | 3.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 196.04141403 | [1] |

| Monoisotopic Mass | 196.04141403 | [1] |

| Topological Polar Surface Area | 75.9 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 141 | [1] |

Experimental Data:

| Property | Value | Source |

| Kovats Retention Index (Standard non-polar) | 1379, 1395 | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 1421.5 | [1] |

The high XLogP3 value suggests that the compound is lipophilic and likely has low water solubility, a common characteristic of many organosulfur compounds found in essential oils.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-(propylthio)propyl methyl disulfide is not available in the current literature. However, a plausible synthetic route can be designed based on established methods for the preparation of unsymmetrical disulfides and trisulfides. One such approach involves the reaction of a thiol with an electrophilic sulfur-transfer reagent.

Proposed Synthetic Pathway

A logical approach to the synthesis of 1-(propylthio)propyl methyl disulfide would involve a multi-step process, likely starting from propionaldehyde.

Caption: Proposed synthetic pathway for 1-(propylthio)propyl methyl disulfide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for the synthesis of unsymmetrical disulfides.[2][3]

Step 1: Synthesis of 1,1-Bis(propylthio)propane

-

To a stirred solution of propionaldehyde (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add propanethiol (2.2 equivalents).

-

Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 1-(Propylthio)propyl Methyl Disulfide

-

Dissolve 1,1-bis(propylthio)propane (1 equivalent) in a dry, inert solvent like DCM under an inert atmosphere (e.g., argon) and cool to -78 °C.

-

Slowly add a solution of methanesulfenyl chloride (CH₃SCl) (1 equivalent) in DCM.

-

Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Purification and Characterization

Purification of the final product would likely be achieved through column chromatography on silica gel.[4] Characterization would rely on a combination of spectroscopic methods as outlined in the following section.

Spectroscopic Analysis (Predicted)

Detailed spectroscopic data for 1-(propylthio)propyl methyl disulfide is not publicly available. The following are predicted spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl, ethyl, and propyl groups.

-

CH₃-S-S- : A singlet around δ 2.4-2.6 ppm.

-

-S-CH(CH₂CH₃)-S- : A triplet around δ 3.5-3.8 ppm for the methine proton, coupled to the adjacent methylene group.

-

-S-CH₂-CH₂-CH₃ : A triplet around δ 2.5-2.8 ppm for the methylene group adjacent to the sulfur.

-

-CH(CH₂CH₃)- : A multiplet (likely a quartet) for the methylene group of the ethyl moiety on the central carbon.

-

-CH₂-CH₂-CH₃ : A multiplet (sextet) for the central methylene group of the propyl chain.

-

CH₃-CH₂- : Triplets for the terminal methyl groups of the ethyl and propyl chains, likely appearing at the most upfield region of the spectrum (δ 0.9-1.2 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide further confirmation of the structure.

-

CH₃-S-S- : A signal around δ 20-25 ppm.

-

-S-C(H)-S- : A signal for the central methine carbon, likely in the range of δ 50-60 ppm.

-

-S-CH₂- : Signals for the methylene carbons attached to sulfur atoms, typically in the range of δ 30-40 ppm.

-

-CH₂- : Signals for the other methylene carbons in the alkyl chains.

-

CH₃- : Signals for the terminal methyl carbons, expected to be the most upfield signals (δ 10-15 ppm).

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 196. The fragmentation pattern would be complex, with characteristic cleavages of the C-S and S-S bonds. Common fragmentation pathways for aliphatic disulfides include the loss of alkyl radicals and alkene molecules.[5]

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by C-H stretching and bending vibrations. The C-S and S-S stretching vibrations are typically weak and appear in the fingerprint region (below 1500 cm⁻¹). The S-S stretch for disulfides is generally observed between 400 and 500 cm⁻¹.[6]

Natural Occurrence and Flavor Chemistry

While 1-(propylthio)propyl methyl disulfide itself has not been extensively reported as a natural product, a related compound, 1-(methylthio)propyl propyl disulfide, has been detected in several Allium species, including Welsh onions (Allium fistulosum) and garden onions (Allium cepa).[7] The characteristic flavors and aromas of onions and garlic are due to a complex mixture of volatile organosulfur compounds that are produced upon enzymatic degradation of S-alk(en)yl-L-cysteine S-oxides when the plant tissues are damaged.[8][9] These precursors are converted by the enzyme alliinase into reactive sulfenic acids, which then rearrange and react to form a variety of thiosulfinates, disulfides, trisulfides, and other sulfur-containing compounds.[10][11]

Caption: General pathway for the formation of volatile organosulfur compounds in Allium species.

Biological Activity and Toxicological Profile

The biological activities of specific trisulfides like 1-(propylthio)propyl methyl disulfide have not been extensively studied. However, the broader class of organosulfur compounds derived from Allium vegetables, particularly garlic and onions, are known to possess a wide range of biological properties.[12] These include antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[13][14]

Many of the beneficial and toxic effects of organic sulfides are believed to be related to their ability to interact with cellular thiols and to generate reactive oxygen species.[15][16] Diallyl trisulfide (DATS), a major component of garlic oil, has been shown to induce apoptosis in cancer cells and inhibit tumor growth.[14][17] The biological activity of these compounds is often attributed to the presence of the disulfide and polysulfide linkages, which can undergo thiol-disulfide exchange reactions with cysteine residues in proteins, thereby modulating their function.

The toxicological profiles of organic polysulfides are complex. While they exhibit beneficial effects at low concentrations, higher doses can be toxic.[15][16] For instance, ingestion of large amounts of onions or garlic can cause oxidative damage to red blood cells in some animals.

Applications and Future Perspectives

Given its structure, 1-(propylthio)propyl methyl disulfide could be of interest in several fields:

-

Flavor and Fragrance Industry: As a volatile organosulfur compound, it may have potential applications as a flavoring agent, contributing to savory, onion- or garlic-like notes.

-

Medicinal Chemistry: The trisulfide moiety is a key feature in many biologically active natural products. Further investigation into the biological activities of this compound could reveal potential therapeutic applications, for example, as an antimicrobial or anticancer agent.

-

Agrochemicals: Some organosulfur compounds have been investigated for their potential as pesticides or plant growth regulators.

Future research should focus on developing a reliable synthesis for 1-(propylthio)propyl methyl disulfide to enable detailed studies of its biological activity and toxicological profile. Furthermore, comprehensive spectroscopic analysis is needed to confirm its structure and provide reference data for its identification in natural products or synthetic mixtures.

Conclusion

1-(Propylthio)propyl methyl disulfide is an intriguing, yet understudied, organosulfur compound. While a lack of specific experimental data necessitates a predictive and comparative approach to its characterization, its structural relationship to known flavor components and biologically active molecules from Allium species suggests a rich area for future research. This technical guide provides a foundational understanding of its chemical nature and a roadmap for its synthesis and further investigation, paving the way for its potential application in various scientific and industrial fields.

References

-

Alonso, M. E., & Aragona, H. (n.d.). SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES. Organic Syntheses Procedure. Retrieved from [Link]

- Block, E., et al. (1981). Mass spectral studies of symmetrical and unsymmetrical dialkyl disulfides. Canadian Journal of Chemistry, 59(3), 543-548.

- Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271.

- Kim, J., et al. (2024).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528858, 1-(Propylthio)propyl methyl disulfide. Retrieved February 27, 2026, from [Link].

- Corzo-Martínez, M., et al. (2021). Onion (Allium cepa L.) Organosulfur Compounds: From Traditional Use to Modern Pharmacological Insights. Foods, 10(2), 307.

- Munday, R., & Munday, C. M. (2011). Harmful and Beneficial Effects of Organic Monosulfides, Disulfides, and Polysulfides in Animals and Humans. Chemical Research in Toxicology, 24(11), 1807–1822.

- Munday, R., & Munday, C. M. (2012). Harmful and beneficial effects of organic monosulfides, disulfides, and polysulfides in animals and humans. PubMed, 22004350.

- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317.

- Rose, P., et al. (2018). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis, 26(2), 559-567.

- Shang, A., et al. (2019).

- Stojanović-Radić, Z., et al. (2020). Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum Clementi ex Visiani, 1842, and Common Onion Allium cepa L., and Evidences for Antiproliferative Activity of Their Extracts. Molecules, 25(2), 323.

- Teshika, J. D., et al. (2021).

- Wang, H., et al. (2017).

- Whitaker, J. R. (1976). Chemistry and biological properties of onions and garlic. Food Chemistry, 1(2), 139-156.

- Xiao, H., & Parkin, K. L. (2008). Multitargeted prevention and therapy of cancer by diallyl trisulfide and related Allium vegetable-derived organosulfur compounds. Cancer Letters, 269(2), 268-281.

- Zaki, M. S. A., et al. (2018). 53 Comparison of Bioactive Sulfur Containing Compounds in Fresh Garlic and Garlic Products. RSU Research Conference.

- Zhang, Y., et al. (2020). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. Journal of Chemical Research, 45(5-6), 365-373.

-

FooDB. (2019). Showing Compound 1-(Methylthio)propyl propyl disulfide (FDB011037). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528856, 1-(Methylthio)propyl propyl disulfide. Retrieved February 27, 2026, from [Link].

-

Data.gov. (2025). Compound 528858: 1-(Propylthio)propyl methyl disulfide. Retrieved from [Link]

- Steudel, R. (2003). Vibrations of the S-S bond in elemental sulfur and organic polysulfides: A structural guide. Journal of Molecular Structure, 651-653, 393-401.

-

Cheméo. (n.d.). Disulfide, 1-(1-propenylthio)propyl propyl. Retrieved from [Link]

- Hunter, R. (2018). Synthesis and mechanistic studies into the cytotoxic activity of garlic-related trisulfides in cancer cells. OpenUCT.

Sources

- 1. 1-(Propylthio)propyl methyl disulfide | C7H16S3 | CID 528858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole [organic-chemistry.org]

- 4. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Showing Compound 1-(Methylthio)propyl propyl disulfide (FDB011037) - FooDB [foodb.ca]

- 8. Onion (Allium cepa L.) Organosulfur Compounds: From Traditional Use to Modern Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Garlic bioactive substances and their therapeutic applications for improving human health: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and mechanistic studies into the cytotoxic activity of garlic-related trisulfides in cancer cells [open.uct.ac.za]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Harmful and beneficial effects of organic monosulfides, disulfides, and polysulfides in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Propylthio)propyl Methyl Disulfide (CAS Number: 126876-21-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(propylthio)propyl methyl disulfide (CAS No. 126876-21-9), a unique unsymmetrical disulfide with a thioacetal moiety. While specific research on this particular molecule is limited, this document synthesizes available data with established principles of disulfide and thioacetal chemistry to offer insights into its properties, potential synthesis, and prospective applications, particularly in the realm of drug development. The guide covers the compound's chemical identity, physicochemical properties, and inferred biological relevance based on related sulfur-containing compounds found in nature. Furthermore, it explores potential synthetic strategies and analytical characterization methods, alongside a discussion of its potential as a research tool or therapeutic agent.

Chemical Identity and Physicochemical Properties

1-(Propylthio)propyl methyl disulfide is an organic sulfur compound characterized by the presence of both a disulfide (-S-S-) bond and a thioacetal (S-C-S) functional group.[1] Its unique structure suggests a combination of chemical reactivities and potential biological activities.

| Property | Value | Source |

| CAS Number | 126876-21-9 | [1] |

| Molecular Formula | C₇H₁₆S₃ | [1] |

| Molecular Weight | 196.4 g/mol | [1] |

| IUPAC Name | 1-(methyldisulfanyl)-1-propylsulfanylpropane | [1] |

| Synonyms | Disulfide, methyl 1-(propylthio)propyl; 4-ethyl-2,3,5-trithiaoctane | [1] |

| Computed XLogP3 | 3.5 | [1] |

| Kovats Retention Index (Standard non-polar) | 1379, 1395 | [1] |

Structural Diagram:

Caption: Hypothetical intracellular activation pathway.

Synthesis Strategies

The synthesis of unsymmetrical disulfides like 1-(propylthio)propyl methyl disulfide presents a chemical challenge due to the propensity for the formation of symmetrical disulfide byproducts. However, several methods have been developed to achieve selective synthesis. A plausible synthetic approach for this specific molecule would likely involve a multi-step process.

Hypothetical Synthetic Workflow:

Caption: A potential two-stage synthetic approach.

Experimental Protocol (Conceptual):

Part 1: Synthesis of 1-(propylthio)propyl methanethiosulfonate (A key intermediate)

-

Reaction Setup: In a nitrogen-purged round-bottom flask equipped with a magnetic stirrer, dissolve 1-propanethiol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.

-

Thiol Activation: Cool the solution to 0°C and add a sulfenylating agent like methanesulfonyl chloride (1 equivalent) dropwise. An organic base (e.g., triethylamine, 1.1 equivalents) is added to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the methanethiosulfonate intermediate.

Part 2: Synthesis of 1-(Propylthio)propyl methyl disulfide

-

Thiolate Formation: In a separate flask under an inert atmosphere, deprotonate 1-propanethiol (1 equivalent) with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the corresponding thiolate.

-

Nucleophilic Substitution: Add the purified 1-(propylthio)propyl methanethiosulfonate (1 equivalent) from Part 1 to the thiolate solution at room temperature.

-

Reaction and Workup: Stir the reaction mixture until completion (monitored by TLC or GC-MS). Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Analytical Characterization

The structural elucidation and purity assessment of 1-(propylthio)propyl methyl disulfide would rely on standard analytical techniques.

-

Mass Spectrometry (MS): GC-MS analysis would be crucial for confirming the molecular weight (196.4 g/mol ) and fragmentation pattern. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound, which can serve as a reference. [1]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons, respectively, confirming the connectivity of the atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the presence of C-H and C-S bonds, and the absence of S-H and O-H stretches.

Safety and Handling

Specific safety data for 1-(propylthio)propyl methyl disulfide is not available. However, based on the safety profiles of related disulfide and thiol compounds, the following precautions should be taken:

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: May cause skin and eye irritation. Inhalation of vapors may be harmful. Many organosulfur compounds have a strong, unpleasant odor.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(Propylthio)propyl methyl disulfide is an intriguing molecule at the intersection of disulfide and thioacetal chemistry. While direct research on this compound is sparse, its structural features suggest a range of potential applications, particularly in the design of novel prodrugs and as a potential bioactive agent. The synthetic strategies and analytical methods outlined in this guide provide a framework for future research into this and similar complex sulfur-containing molecules. Further investigation is warranted to fully elucidate its chemical reactivity, biological activity, and therapeutic potential.

References

-

PubChem. 1-(Propylthio)propyl methyl disulfide. National Center for Biotechnology Information. [Link]

-

FooDB. 1-(Methylthio)propyl propyl disulfide. [Link]

-

Prevailing Knowledge on the Bioavailability and Biological Activities of Sulphur Compounds from Alliums: A Potential Drug Candidate. Molecules. 2020 Sep; 25(18): 4133. [Link]

-

Data.gov. Compound 528858: 1-(Propylthio)propyl methyl disulfide. [Link]

-

Kourra and Cramer. Converting disulfide bridges in native peptides to stable methylene thioacetals. Chem. Sci., 2016,7, 5479-5483. [Link]

-

Lanzotti V. The analysis of onion and garlic. J. Chromatogr. A. 2006; 1112: 3-22. [Link]

-

Ide N, et al. Antioxidative Activity of Sulfur-Containing Compounds in Allium Species for Human Low-Density Lipoprotein (LDL) Oxidation in Vitro. J. Agric. Food Chem. 2003, 51, 23, 6888–6893. [Link]

Sources

Occurrence of 1-(Propylthio)propyl methyl disulfide in Allium species

An In-Depth Technical Guide to the Occurrence of 1-(Propylthio)propyl methyl disulfide and Related Asymmetric Disulfides in Allium Species

Abstract

The genus Allium, encompassing staples such as onions, garlic, and leeks, is renowned for its distinctive flavor and aroma profiles, which are primarily dictated by a complex array of organosulfur compounds (OSCs). These compounds are also the source of the genus's well-documented medicinal properties. This technical guide provides a detailed examination of 1-(propylthio)propyl methyl disulfide, a representative asymmetric disulfide, as a case study to explore the intricate sulfur chemistry of Allium species. We delve into the biosynthetic cascade initiated by tissue damage, from stable precursor molecules to highly reactive intermediates and the subsequent formation of a complex volatile mixture. This guide presents authoritative, field-proven analytical methodologies for the extraction, identification, and quantification of these challenging compounds, emphasizing the causal reasoning behind protocol choices. Furthermore, it discusses the distribution of the necessary precursors across various Allium species and the broader biological significance of this class of compounds for researchers, scientists, and drug development professionals.

The Foundational Chemistry of Allium Flavor and Bioactivity

The characteristic pungent and savory notes of Allium vegetables are not present in the intact plant tissues.[1] Instead, they are the result of a rapid enzymatic reaction that occurs upon cellular disruption, such as cutting or crushing.[2][3] This defense mechanism is centered around a class of stable, non-volatile precursors known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[4][5][6]

The primary ACSOs found in common Allium species include:

-

Alliin (S-allyl-L-cysteine sulfoxide): The principal precursor in garlic (A. sativum).[5][7]

-

Isoalliin (S-1-propenyl-L-cysteine sulfoxide): The major precursor in onion (A. cepa).[3][4]

-

Methiin (S-methyl-L-cysteine sulfoxide): Found in most Allium species.[3][8]

-

Propiin (S-propyl-L-cysteine sulfoxide): A minor component also found in onion and related species.[3][4][8]

These precursors are sequestered in the cell's cytoplasm, physically separated from the enzyme alliinase (EC 4.4.1.4), which is stored in the vacuole.[2][5][9] When the tissue is damaged, alliinase is released and catalyzes the cleavage of ACSOs into highly reactive and unstable sulfenic acid intermediates, along with pyruvate and ammonia.[3][5] These sulfenic acids then undergo a cascade of spontaneous, non-enzymatic condensation and rearrangement reactions to produce a vast array of volatile thiosulfinates, disulfides, trisulfides, and other sulfur-containing compounds that constitute the familiar aroma and flavor.[1][5][10][11]

Biosynthesis of 1-(Propylthio)propyl methyl disulfide: A Model for Asymmetric Disulfides

The formation of an asymmetric disulfide such as 1-(propylthio)propyl methyl disulfide is a direct consequence of the chemical cascade following the enzymatic release of multiple sulfenic acid species. Its synthesis requires the presence of both methiin and propiin as precursor ACSOs.

The biosynthetic pathway unfolds as follows:

-

Enzymatic Cleavage: Upon tissue disruption, alliinase acts on methiin and propiin, cleaving them to form methanesulfenic acid (CH₃SOH) and propanesulfenic acid (CH₃CH₂CH₂SOH), respectively.

-

Thiosulfinate Formation: These highly reactive sulfenic acids rapidly condense. For instance, two molecules of propanesulfenic acid can condense to form dipropyl thiosulfinate. Similarly, methanesulfenic and propanesulfenic acids can react to form methyl propyl thiosulfinate.

-

Decomposition and Rearrangement: Thiosulfinates are themselves unstable and undergo further decomposition and rearrangement.[5][11] This complex process generates various radicals and thiol intermediates.

-

Asymmetric Disulfide Formation: A propyl-containing intermediate (e.g., a propanethiol or a propyl radical) can react with a methyl-containing disulfide or trisulfide intermediate, ultimately leading to the formation of stable, volatile end-products like 1-(propylthio)propyl methyl disulfide.

The following diagram illustrates this multi-stage formation process.

Caption: Biosynthetic pathway of 1-(Propylthio)propyl methyl disulfide.

Physicochemical Properties and Identification

1-(Propylthio)propyl methyl disulfide is one of many volatile organic sulfur compounds that contribute to the overall sensory profile of certain Allium species. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(methyldisulfanyl)-1-propylsulfanylpropane | [12] |

| Molecular Formula | C₇H₁₆S₃ | [12] |

| Molecular Weight | 196.4 g/mol | [12] |

| CAS Number | 126876-21-9 | [12] |

| Appearance | Volatile liquid (inferred) | |

| Sensory Profile | Contributes to the sharp, pungent, sulfurous aroma characteristic of onions. | [13] |

Analytical Methodologies for Detection and Quantification

The analysis of volatile OSCs is challenging due to their reactivity, low concentration, and complex sample matrix. A robust and validated methodology is crucial for accurate identification and quantification. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for this purpose.[2][14][15]

Sample Preparation and Extraction

The primary goal of sample preparation is to efficiently extract the volatile disulfides from the plant matrix while minimizing artifact formation.

-

Causality of Choice: For volatile compounds like disulfides, liquid-liquid extraction using a solvent with appropriate polarity is highly effective. Dichloromethane (DCM) is often preferred because it efficiently dissolves a wide range of organosulfur compounds and is highly volatile, which facilitates sample concentration prior to GC-MS analysis.[15][16] Alternative methods like headspace solid-phase microextraction (SPME) are excellent for profiling the most volatile components but can be less quantitative.[17] Steam distillation, while traditional, can induce thermal degradation and alter the profile of the original compounds.[13]

Protocol 1: Solvent Extraction of Allium Volatiles for GC-MS Analysis

Objective: To extract volatile organosulfur compounds from fresh Allium tissue.

Materials:

-

Fresh Allium bulbs (e.g., onion)

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Blender or homogenizer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

GC vials

Procedure:

-

Homogenization: Weigh 50 g of fresh, chopped Allium tissue and place it in a blender with 100 mL of deionized water. Homogenize for 1 minute to ensure complete cellular disruption and enzymatic action. Let the slurry stand for 10 minutes at room temperature to allow for the full development of volatile compounds.

-

Extraction: Transfer the slurry to a separation funnel and add 50 mL of DCM. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

-

Collection: Drain the lower organic (DCM) layer into a clean flask. Repeat the extraction of the aqueous layer twice more with 50 mL portions of DCM. Pool all organic extracts.

-

Drying: Add anhydrous sodium sulfate to the pooled DCM extract to remove any residual water. Swirl gently and let it stand for 15 minutes.

-

Concentration: Decant the dried extract into a round-bottom flask and concentrate it to a final volume of approximately 1 mL using a rotary evaporator at a low temperature (≤ 30°C) to prevent the loss of volatile components.

-

Sample Preparation: Transfer the concentrated extract into a GC vial for analysis.

Chromatographic Separation and Detection

-

Causality of Choice: Gas Chromatography (GC) is the ideal separation technique for volatile compounds. A mid-polarity column (e.g., DB-5ms or equivalent) provides excellent resolution for a wide range of OSCs. Mass Spectrometry (MS) is used as the detector because it provides structural information (a mass spectrum) for each separated compound, allowing for positive identification rather than just retention time matching.[15] The temperature program is critical; a slow ramp allows for the separation of closely eluting isomers, while a final high temperature ensures that all heavier compounds are eluted from the column.[15]

Protocol 2: GC-MS Parameters for Allium Organosulfide Analysis

Objective: To separate and identify volatile OSCs from the prepared extract.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (MSD)

Parameters:

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or equivalent).

-

Injection: 1 µL, splitless mode.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase at 5°C/min to 150°C.

-

Ramp 2: Increase at 15°C/min to 250°C, hold for 5 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Data Interpretation and Quantification

Identification of 1-(propylthio)propyl methyl disulfide is achieved by comparing its retention time and its mass spectrum with those in a reference library (e.g., NIST).[2] Due to the commercial unavailability of an authentic standard for this specific compound, precise quantification is difficult. However, a semi-quantitative approach is a trustworthy alternative. This involves using a commercially available, structurally related compound, such as diallyl disulfide, as an external or internal standard to estimate the concentration.[15][16] This self-validating system provides a reliable approximation of the compound's abundance relative to other components.

The following diagram outlines the complete analytical workflow.

Caption: Complete analytical workflow for Allium organosulfides.

Occurrence and Distribution in Allium Species

Direct quantitative data for 1-(propylthio)propyl methyl disulfide across a wide range of species is not extensively documented in the literature. However, its presence can be inferred from the distribution of its essential precursors, methiin and propiin. Species rich in both of these ACSOs are the most likely sources.

| Allium Species | Common Name | Methiin (Methyl) | Propiin (Propyl) | Isoalliin (Propenyl) | Alliin (Allyl) | Potential for Propyl/Methyl Disulfides |

| A. cepa | Onion | Present | Present | Dominant | Minor | High |

| A. sativum | Garlic | Present | Minor | Minor | Dominant | Low |

| A. porrum | Leek | Present | Present | Present | Minor | High |

| A. fistulosum | Welsh Onion | Present | Present | Present | Minor | High |

| A. schoenoprasum | Chives | Present | Present | Present | Minor | High |

This table is a synthesis of data from multiple sources indicating the relative presence of precursors.[3][4][8][11]

Based on precursor profiles, onions, leeks, Welsh onions, and chives are strong candidates for containing 1-(propylthio)propyl methyl disulfide and other related asymmetric disulfides.

Biological Significance and Potential Applications

While specific biological activity data for 1-(propylthio)propyl methyl disulfide is limited, the broader class of Allium organosulfur compounds is the subject of intense research for its therapeutic potential.[4][7]

-

Antimicrobial Effects: Many OSCs exhibit significant antibacterial and antifungal properties.[5][8][18] They are believed to interact with thiol-containing enzymes in microbes, disrupting their metabolism.[18]

-

Anti-inflammatory and Antioxidant Activity: Allium extracts and their constituent OSCs have been shown to modulate inflammatory pathways and scavenge free radicals, contributing to their protective effects against chronic diseases.[4][8]

-

Cardiovascular Health: Certain sulfur compounds have been linked to reduced cholesterol synthesis and anti-platelet aggregation effects, which are beneficial for cardiovascular health.[19]

-

Anticancer Potential: Numerous studies have investigated the role of Allium OSCs in cancer prevention and therapy, with some compounds showing the ability to induce apoptosis in cancer cells.[7][10][19]

For drug development professionals, these naturally occurring disulfides represent a rich library of bioactive scaffolds. However, their inherent reactivity and instability pose significant challenges for formulation and delivery, a key area for future research.[7]

Conclusion and Future Directions

1-(Propylthio)propyl methyl disulfide is a tangible product of the complex and fascinating sulfur chemistry that defines the Allium genus. Its formation from the precursors methiin and propiin via the alliinase-initiated cascade exemplifies the generation of the diverse volatile profiles found in these plants. While robust GC-MS methodologies allow for its confident identification, further research is needed to isolate this and other specific asymmetric disulfides to elucidate their unique sensory characteristics and biological activities. Understanding the precise structure-function relationships of individual OSCs will be critical for harnessing the full potential of Allium species in both the food industry and pharmaceutical development.

References

-

Organosulfur Compounds from Allium cepa - Encyclopedia.pub. (2021, September 3). Encyclopedia.pub. [Link]

-

Leite, A. M., et al. (2021). Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review. MDPI. [Link]

-

Borlinghaus, J., et al. (2021). An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic. PMC. [Link]

-

Ardelean, A., et al. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis. [Link]

-

Nakamura, S., et al. (2018). Sulfur-containing compounds from leaves of Allium plants, A. fistulosum, A. schoenoprasum var. foliosum, and A. sativum. Journal of Traditional Medicines. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Propylthio)propyl methyl disulfide. PubChem. [Link]

-

Zhang, Y., et al. (2024). Onion (Allium cepa L.) Organosulfur Compounds: From Traditional Use to Modern Pharmacological Insights. Food Science and Nutrition. [Link]

-

Collin, H. A. (2001). Allium Compounds. ScienceDirect. [Link]

-

Petrović, J., et al. (2020). EDIBLE ALLIUM SPECIES: CHEMICAL COMPOSITION, BIOLOGICAL ACTIVITY AND HEALTH EFFECTS. ResearchGate. [Link]

-

Gholamalipour, A., et al. (2020). Sulfur metabolism in Allium cepa is hardly affected by chloride and sulfate salinity. CORE. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(Methylthio)propyl propyl disulfide. PubChem. [Link]

-

Li, Y., et al. (2023). Effect of Frying Process on the Flavor Variations of Allium Plants. MDPI. [Link]

-

University of Liverpool. (2010). Knowing your Alliums. University of Liverpool. [Link]

-

Oruna-Concha, M. J. (2016). Process flavors of Allium vegetables. ResearchGate. [Link]

-

Nakamura, S., et al. (2020). Structures of Cyclic Organosulfur Compounds From Garlic (Allium sativum L.) Leaves. Natural Product Communications. [Link]

-

Imai, S. (2019). Chemistry of Sulfur-Containing Compounds Derived from Garlic and Their Functions. Bioscience, Biotechnology, and Biochemistry. [Link]

-

FooDB. (2019). Showing Compound 1-(Methylthio)propyl propyl disulfide (FDB011037). FooDB. [Link]

-

Data.gov. (2025). Compound 528858: 1-(Propylthio)propyl methyl disulfide. Data.gov. [Link]

-

The Good Scents Company. (n.d.). 1-(1-propenylthio)propyl propyl disulfide. The Good Scents Company. [Link]

-

Lee, E. & Lee, S. (1995). Comparison of Three Analytical Methods for Measurement of Onion Pungency. HortScience. [Link]

-

Ramirez, D. A., et al. (2016). Analytical methods for bioactive sulfur compounds in Allium: An integrated review and future directions. CONICET. [Link]

-

El-Sayed, M., et al. (2022). How Does Allium Leafy Parts Metabolome Differ in Context to Edible or Inedible Taxa? Case Study in Seven Allium Species as Analyzed Using MS-Based Metabolomics. PMC. [Link]

-

Bakhtina, A. Y., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. [Link]

-

Li, X., et al. (2023). Research progress on metabolic pathway of S-alk(en)ylcysteine sulfoxides in Allium. Horticulture Research. [Link]

-

CAPS. (n.d.). Methyl 1-(methylthio)propyl disulfide. Phytochemical and Drug Target Database. [Link]

-

Smith, C. J., et al. (2020). Determination of Organosulfides from Onion Oil. PMC. [Link]

-

Lanzotti, V. (2006). The analysis of onion and garlic. Journal of Chromatography A. [Link]

-

Smith, C. J., et al. (2020). Determination of Organosulfides from Onion Oil. ResearchGate. [Link]

-

EMBL-EBI. (n.d.). 1-(Methylthio)propyl propyl disulfide. ChEBI. [Link]

-

D'autréaux, B., & Toledano, M. B. (2016). Allium thiosulfinates: Chemistry, biological properties and their potential utilization in food preservation. ResearchGate. [Link]

-

Grauso, L., et al. (2022). Chemical Composition and Agronomic Traits of Allium sativum and Allium ampeloprasum Leaves and Bulbs and Their Biological Activity. Foods. [Link]

-

Challenger, F., & Greenwood, D. (1948). Sulphur compounds of Allium; detection of n-propylthiol in the onion; the fission and methylation of diallyl disulphide in cultures of Scopulariopsis brevicaulis. Biochemical Journal. [Link]

-

Taylor & Francis. (n.d.). Allyl propyl disulfide – Knowledge and References. Taylor & Francis Online. [Link]

Sources

- 1. itjfs.com [itjfs.com]

- 2. jfda-online.com [jfda-online.com]

- 3. liverpool.ac.uk [liverpool.ac.uk]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Research progress on metabolic pathway of S-alk(en)ylcysteine sulfoxides in Allium [agris.fao.org]

- 7. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Does Allium Leafy Parts Metabolome Differ in Context to Edible or Inedible Taxa? Case Study in Seven Allium Species as Analyzed Using MS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aaspjournal.org [aaspjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. 1-(Propylthio)propyl methyl disulfide | C7H16S3 | CID 528858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. subplantsci.org [subplantsci.org]

- 15. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. Onion (Allium cepa L.) Organosulfur Compounds: From Traditional Use to Modern Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iris.cnr.it [iris.cnr.it]

Volatile sulfur compounds in roasted garlic 1-(Propylthio)propyl methyl disulfide

An In-depth Technical Guide to 1-(Propylthio)propyl Methyl Disulfide in Roasted Garlic

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal processing of garlic (Allium sativum) fundamentally alters its chemical landscape, transforming the potent, allicin-dominated profile of raw garlic into a complex mosaic of milder, aromatic volatile sulfur compounds (VSCs). Among these is 1-(Propylthio)propyl methyl disulfide, a molecule that contributes to the characteristic savory and roasted notes. This technical guide provides a comprehensive examination of this compound, detailing its formation through the complex thermal degradation of alliin-derived precursors. We present a robust, self-validating analytical workflow for its extraction, identification, and quantification using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, this document explores the broader context of organosulfur compounds in garlic, acknowledging their well-documented biological activities and potential for therapeutic application, thereby providing a critical resource for professionals in food science, analytical chemistry, and drug discovery.

The Chemistry of Flavor Transformation: Formation of 1-(Propylthio)propyl Methyl Disulfide

The journey from the sharp bite of raw garlic to the mellow sweetness of roasted garlic is a story of chemical transformation. The process is initiated by mechanical damage (crushing, chopping) which allows the enzyme alliinase to come into contact with its substrate, S-allyl-L-cysteine sulfoxide (alliin). This rapid enzymatic reaction produces allyl sulfenic acid, which then quickly condenses to form allicin, the primary compound responsible for the pungency of fresh garlic.[1]

Roasting introduces thermal energy, which destabilizes allicin and triggers a cascade of complex, non-enzymatic reactions. Allicin degrades into a variety of highly reactive intermediates, which then rearrange, combine, and further decompose to form a rich profile of VSCs, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).

The formation of an asymmetric compound like 1-(Propylthio)propyl methyl disulfide (C₇H₁₆S₃) is a testament to the complexity of these thermal reactions.[2] It arises from the recombination of different sulfur-containing radical intermediates generated from the degradation of primary thiosulfinates. The presence of both methyl and propyl groups suggests a pathway involving precursors like methyl allyl disulfide and propyl allyl disulfide, which are known constituents of heated garlic.[3][4]

Caption: Plausible formation pathway for 1-(Propylthio)propyl methyl disulfide in roasted garlic.

Analytical Methodology: A Validated GC-MS Protocol

The identification of specific VSCs within the complex matrix of roasted garlic necessitates a highly sensitive and selective analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard, offering robust separation of volatile compounds and definitive identification based on their mass spectra.[5][6] When coupled with a solvent-free extraction method like Solid-Phase Microextraction (SPME), it provides an ideal workflow for analyzing trace-level flavor compounds.[7]

Caption: Experimental workflow for SPME-GC-MS analysis of roasted garlic volatiles.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps to ensure accuracy, precision, and trustworthiness.

A. Materials and Instrumentation

-

Garlic: Fresh, whole Allium sativum bulbs.

-

SPME Assembly: Manual SPME holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber.

-

Causality: This fiber type provides broad-spectrum analyticity, efficient for adsorbing a wide range of volatile and semi-volatile sulfur compounds.

-

-

Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

-

GC-MS System: An Agilent 6890N GC coupled to a 5975 Mass Selective Detector (or equivalent).

-

GC Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Causality: A 5% phenyl-methylpolysiloxane stationary phase provides excellent separation for the relatively non-polar VSCs found in garlic.

-

B. Sample Preparation and Extraction

-

Roasting: Wrap whole garlic bulbs in aluminum foil and roast at 200°C (400°F) for 40 minutes. Allow to cool completely. Rationale: This standardized process ensures a consistent thermal history, which is critical for reproducible VSC profiles.

-

Homogenization: Weigh 2.00 ± 0.01 g of peeled, roasted garlic cloves into a 20 mL headspace vial. Immediately seal the vial. Rationale: Precise sample mass and immediate sealing prevent the loss of volatile compounds and ensure quantitative accuracy.

-

Internal Standard (Self-Validation): For quantitative studies, add a known concentration of an internal standard (e.g., 2-methyl-3-furanthiol) not naturally present in garlic. Rationale: The internal standard corrects for variations in extraction efficiency and instrument response, a cornerstone of a self-validating system.

-

Equilibration & Extraction: Place the vial in a heating block at 60°C for 15 minutes to allow volatiles to partition into the headspace. Then, expose the conditioned SPME fiber to the vial's headspace for 30 minutes under continued heating. Rationale: Controlled temperature and time ensure equilibrium is reached and that extraction is consistent across all samples.

C. GC-MS Analysis

-

Injection: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to 250°C, for a 3-minute thermal desorption in splitless mode. Rationale: Splitless injection ensures the maximum transfer of analytes to the GC column, increasing sensitivity for trace compounds.

-

GC Oven Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at a rate of 4°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min.

-

Final hold: 250°C for 5 minutes.

-

Rationale: This temperature program effectively separates low-boiling point VSCs at the beginning and elutes higher-boiling point compounds later, preventing co-elution.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Source Temperature: 230°C.

-

D. Data Analysis and Validation

-

Identification: Tentatively identify 1-(Propylthio)propyl methyl disulfide by matching its acquired mass spectrum against the NIST Mass Spectral Library. Confirm identity by comparing the retention index and mass spectrum with a certified reference standard. Rationale: Library matching alone is insufficient; confirmation with an authentic standard is required for authoritative identification.

-

System Validation: Run a method blank (an empty vial) to ensure no system contamination. Analyze a replicate sample to establish method precision. Rationale: These steps are crucial for a self-validating protocol, ensuring results are not due to contamination or random error.

Data Interpretation: The Mass Spectrum Signature

The mass spectrum of 1-(Propylthio)propyl methyl disulfide provides a unique fingerprint for its identification. Under electron ionization, the molecule fragments in a predictable manner.

Table 1: Key Mass Spectral Data for 1-(Propylthio)propyl methyl disulfide [2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₆S₃ | PubChem CID: 528858 |

| Molecular Weight | 196.4 g/mol | PubChem CID: 528858 |

| IUPAC Name | 1-(methyldisulfanyl)-1-propylsulfanylpropane | PubChem CID: 528858 |

| CAS Number | 126876-21-9 | PubChem CID: 528858 |

| Kovats RI | 1379-1395 (Standard non-polar column) | NIST Mass Spectrometry Data Center |

Note: The detailed fragmentation pattern with relative abundances is typically found within spectral libraries like NIST. The fragmentation would involve characteristic losses of methyl (-CH₃), propyl (-C₃H₇), and various thioether/disulfide fragments.

Biological Significance & Therapeutic Potential

The interest in garlic's organosulfur compounds extends far beyond flavor chemistry. A substantial body of research demonstrates their potential health benefits, which is of significant interest to drug development professionals. These compounds are known to possess a wide array of biological activities, including:

-

Antimicrobial Effects: Allicin and its derivatives exhibit broad-spectrum antibacterial and antifungal properties.[8]

-

Cardioprotective Effects: Garlic-derived compounds can contribute to blood pressure reduction and have anti-thrombotic and anti-atherosclerotic properties.[9]

-

Anti-inflammatory and Antioxidant Activity: Many VSCs can scavenge free radicals and modulate inflammatory pathways, potentially mitigating chronic diseases.[9][10]

While research has often focused on major compounds like allicin or S-allylcysteine, the bioactivity of less abundant molecules like 1-(Propylthio)propyl methyl disulfide remains an underexplored frontier. Its unique structure warrants investigation into its specific contributions to the overall therapeutic potential of processed garlic.

Conclusion

1-(Propylthio)propyl methyl disulfide is a significant, albeit complex, component of the roasted garlic aroma profile. Its formation from the thermal degradation of alliin-derived precursors highlights the intricate chemistry that occurs during cooking. The detailed SPME-GC-MS protocol provided herein offers a reliable and scientifically rigorous framework for the isolation and definitive identification of this and other volatile sulfur compounds. For researchers in both food science and pharmacology, a deeper understanding of these individual molecules is critical, as it may unlock novel flavor applications and new avenues for therapeutic development based on the well-established health benefits of organosulfur compounds.

References

- Time in El Paso, TX, US. Google Search. Accessed February 27, 2026.

-

1-(Propylthio)propyl methyl disulfide. PubChem, National Center for Biotechnology Information. [Link]

-

1-(Methylthio)propyl propyl disulfide. PubChem, National Center for Biotechnology Information. [Link]

-

Compound 1-(Methylthio)propyl propyl disulfide (FDB011037). FooDB. [Link]

-

Characterization of the formation of allicin and other thiosulfinates from garlic. PubMed, National Library of Medicine. [Link]

-

Volatile compounds of fresh and processed garlic. Experimental and Therapeutic Medicine, PMC. [Link]

-

Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). Frontiers in Microbiology, PMC. [Link]

-

The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale). ResearchGate. [Link]

-

Analysis of Volatile Compounds in Garlic, Onion, and Ramsons using SUPER SESI-HRMS. Technology Networks. [Link]

-

Functionality of garlic sulfur compounds (Review). Spandidos Publications. [Link]

-

Formation of methyl (methylthio)methyl disulfide in broccoli (Brassica oleracea (L.) var. italica). Akadémiai Kiadó. [Link]

-

Organosulfur Compounds from Garlic. Linus Pauling Institute, Oregon State University. [Link]

-

Variety differences in garlic volatile sulfur compounds, by application of selected ion flow tube mass spectrometry (SIFT- MS). TÜBİTAK Academic Journals. [Link]

-

Compound 528858: 1-(Propylthio)propyl methyl disulfide. Data.gov. [Link]

-

The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale). MDPI. [Link]

-

Volatile Organosulfur and Nutrient Compounds Derived From Garlic (Allium sativum) According To Cultivating Areas and Processing Methods. RJPBCS. [Link]

-

Beneficial Effects of Organosulfur Compounds from Allium cepa on Gut Health: A Systematic Review. MDPI. [Link]

-

Synthesis of Sulfur-Containing Derivatives based on Garlic Metabolites and their Biological Activities. ORCA, Cardiff University. [Link]

-

Analysis of Garlic Cultivars Using Head Space Solid Phase Microextraction/Gas Chromatography/Mass Spectroscopy. ResearchGate. [Link]

-

Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Antioxidants. [Link]

-

Propyl 1-(propylthio)propyl disulfide. PubChem, National Center for Biotechnology Information. [Link]

-

Disulfide, 1-methylethyl propyl. NIST WebBook. [Link]

Sources

- 1. Characterization of the formation of allicin and other thiosulfinates from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(Propylthio)propyl methyl disulfide | C7H16S3 | CID 528858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale) [mdpi.com]

- 5. Volatile compounds of fresh and processed garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biomedical Reports [spandidos-publications.com]

- 10. frontiersin.org [frontiersin.org]

4-ethyl-2,3,5-trithiaoctane synonym and IUPAC nomenclature

Nomenclature, Structural Characterization, and Analytical Profiling

Executive Summary

4-ethyl-2,3,5-trithiaoctane (CAS: 126876-21-9) is a volatile organosulfur compound predominantly identified in the essential oils of Allium species, particularly Allium cepa (onion) and Allium fistulosum (Welsh onion).[1][2][3][4][5] It belongs to the class of dialkyl polysulfides and thioacetals, contributing significantly to the characteristic pungency and "meaty" aroma profiles of thermally processed alliums.

This guide provides a rigorous analysis of its nomenclature mechanics, physicochemical properties, and the experimental methodologies required for its isolation and identification.

Part 1: Nomenclature and Structural Analysis

The complexity of sulfur chemistry often leads to multiple valid IUPAC names depending on whether replacement nomenclature or functional class nomenclature is applied. For researchers, understanding these synonyms is critical for database searching and structural verification.

1.1 IUPAC Nomenclature Breakdown

The name 4-ethyl-2,3,5-trithiaoctane is derived using IUPAC Replacement Nomenclature , which is often preferred for complex heteroatomic chains because it treats the molecule as a modified alkane skeleton.

-

Parent Skeleton: Octane (8 atoms in the main chain).

-

Heteroatom Replacement: The carbons at positions 2, 3, and 5 are replaced by sulfur atoms ("trithia").

-

Substituent: An ethyl group is attached to position 4.[6]

Structural Mapping:

-

C1: Methyl group (

) -

S2: Sulfur

-

S3: Sulfur

-

C4: Methine group (

) carrying the Ethyl substituent. -

S5: Sulfur

-

C6-C8: Propyl chain (

)

1.2 Functional Class Synonyms

In functional class nomenclature, the molecule is viewed as a disulfide derivative.

-

Primary Synonym: 1-(Propylthio)propyl methyl disulfide [2][3][4]

-

Alternative: Methyl 1-(propylthio)propyl disulfide [2][3][4]

-

Systematic (Functional): 1-(Methyldisulfanyl)-1-(propylsulfanyl)propane [4]

These names describe the molecule as a central carbon (C4 in the replacement scheme) flanked by a methyl disulfide group and a propyl sulfide group.

1.3 Structural Visualization

The following diagram elucidates the connectivity and the mapping between the replacement numbering and the chemical groups.

Caption: Mapping of the octane skeleton numbering (1-8) against the functional sulfur groups.

Part 2: Physicochemical Profile[7]

Accurate identification requires precise reference data. The following parameters are consolidated from mass spectrometry databases and flavor chemistry literature.

| Property | Value | Source Validity |

| Molecular Formula | Confirmed by High-Res MS | |

| Molecular Weight | 196.39 g/mol | Calculated |

| CAS Registry Number | 126876-21-9 | Chemical Abstracts Service |

| LogP (Octanol/Water) | 3.85 - 4.47 (Est) | High hydrophobicity [1] |

| Retention Index (RI) | 1379 - 1395 | On DB-5 / HP-5 (Non-polar column) [2] |

| Odor Description | Sulfury, onion-like, roasted, meaty | Organoleptic evaluation |

Part 3: Formation and Biosynthesis

Understanding the origin of 4-ethyl-2,3,5-trithiaoctane is essential for controlling its presence in food matrices or synthetic preparations. It is not a primary metabolite but a thermally induced artifact .

Mechanism[6]

-

Precursor Hydrolysis: The enzyme alliinase hydrolyzes S-alk(en)yl-L-cysteine sulfoxides (ACSOs) when tissue is disrupted, forming sulfenic acids.

-

Condensation: Sulfenic acids condense to form thiosulfinates (e.g., propyl propane thiosulfinate).

-

Thermal Rearrangement: Upon heating (distillation or frying), thiosulfinates undergo disproportionation and rearrangement to form polysulfides, including 4-ethyl-2,3,5-trithiaoctane.

Part 4: Experimental Protocol for Isolation and Analysis

To isolate this compound from Allium matrices for study, a protocol minimizing artifact formation beyond the target thermal step is required.

4.1 Reagents and Equipment

-

Matrix: Fresh Allium cepa (Onion) bulbs.

-

Solvent: Dichloromethane (DCM), HPLC grade.

-

Internal Standard: 2-methyl-3-heptanone (for quantification).

-

Apparatus: Simultaneous Distillation-Extraction (SDE) glassware (Likens-Nickerson apparatus).

4.2 Step-by-Step Methodology

Step 1: Sample Preparation Homogenize 100g of fresh onion with 100mL of distilled water. The disruption of cell walls immediately initiates the alliinase reaction. Incubate at room temperature for 30 minutes to maximize thiosulfinate formation.

Step 2: Simultaneous Distillation-Extraction (SDE)

-

Place the homogenate in the sample flask of the Likens-Nickerson apparatus.

-

Add 50mL of Dichloromethane to the solvent flask.

-

Heat both flasks to boiling. The steam carries the volatiles (including the target trithiaoctane) into the central condensing chamber where they partition into the DCM.

-

Duration: Run for 2 hours. Note: Extended times may degrade polysulfides.

Step 3: Concentration

Dry the organic extract over anhydrous Sodium Sulfate (

Step 4: GC-MS Analysis

-

Column: DB-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program: 40°C (hold 3 min)

5°C/min -

Detection: Mass Spectrometer (EI mode, 70eV).

-

Validation: Compare the mass spectrum and Retention Index (RI) against the NIST library (NIST# 414092) and the table provided in Part 2. Look for the molecular ion (

) at m/z 196.

4.3 Analytical Workflow Diagram

Caption: Logical flow for the extraction and validation of 4-ethyl-2,3,5-trithiaoctane from biological matrices.

References

-

The Good Scents Company. (n.d.). 4-ethyl-2,3,5-trithiaoctane.[1][2][3][4][6][7][8][9] Retrieved from [Link]

-

NIST Chemistry WebBook. (2025).[2] 1-Methyl-2-(1-(propylthio)propyl)disulfane.[2] National Institute of Standards and Technology.[2][6] Retrieved from [Link]

-

PubChem. (n.d.). 1-(Propylthio)propyl methyl disulfide (Compound).[2][3][4] National Library of Medicine.[4] Retrieved from [Link]

- Kuo, M. C., & Ho, C. T. (1992). Volatile constituents of the distilled oils of Welsh onions (Allium fistulosum L. variety maichuon) and scallions (Allium fistulosum L. variety caespitosum). Journal of Agricultural and Food Chemistry, 40(1), 111-117.

Sources

- 1. 1-(propylthio)propyl propyl disulfide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1-Methyl-2-(1-(propylthio)propyl)disulfane [webbook.nist.gov]

- 3. 4-ethyl-2,3,5-trithiaoctane, 126876-21-9 [thegoodscentscompany.com]

- 4. 1-(Propylthio)propyl methyl disulfide | C7H16S3 | CID 528858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EPI System Information for 4-ethyl-2,3,5-trithiaoctane 126876-21-9 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. data.virginia.gov [data.virginia.gov]

- 8. 4-Ethyl-2,3,5-trithia-6-octene (CAS 126876-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Disulfide, methyl 2-methyl-1-(methylthio)propyl (CAS 69078-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

Unlocking the Organosulfur Cascade: Biosynthesis and Profiling of Thioacetals and Disulfides in Allium cepa

Executive Summary

Allium cepa (onion) is a rich reservoir of highly reactive, bioactive organosulfur compounds. While the intact bulb is largely odorless, tissue disruption triggers a rapid enzymatic cascade that transforms stable precursor molecules into a complex array of transient thiosulfinates, which subsequently rearrange into stable thioacetals (e.g., cepaenes) and disulfides. For drug development professionals and analytical chemists, understanding the biosynthesis and accurately profiling these metabolites is critical, as these compounds exhibit potent anti-inflammatory, antimicrobial, and antioxidant properties. This whitepaper provides a comprehensive technical guide to the mechanistic pathways, self-validating extraction protocols, and pharmacological implications of A. cepa organosulfur chemistry.

Mechanistic Foundations: The Alliinase-Mediated Cascade

The biosynthesis of thioacetals and disulfides in Allium cepa is governed by strict intracellular compartmentalization. In an intact cell, the primary precursor molecules—S-alk(en)yl-L-cysteine sulfoxides (ACSOs), predominantly isoalliin (S-trans-prop-1-enyl cysteine sulfoxide)—reside in the cytoplasm. Conversely, the enzyme alliinase (EC 4.4.1.4) is sequestered within the vacuoles 1[1].

Upon mechanical tissue damage (e.g., crushing or chewing), this compartmentalization is destroyed. Alliinase rapidly cleaves isoalliin to yield pyruvate, ammonia, and a highly reactive 1-propenyl sulfenic acid intermediate 2[2].

From here, the pathway diverges:

-

Lachrymatory Factor Formation: A portion of the sulfenic acid is isomerized by Lachrymatory Factor (LF) synthase into propanethial S-oxide, the volatile compound responsible for the onion's tear-inducing effect.

-

Thiosulfinate Condensation: The remaining sulfenic acid molecules spontaneously condense to form unstable thiosulfinates.

-

Rearrangement to Thioacetals and Disulfides: Because thiosulfinates are highly unstable at room temperature, they undergo rapid disproportionation and rearrangement. This yields stable disulfides (e.g., dipropyl disulfide) and complex thioacetals , including α-sulfinyl disulfides known as cepaenes , and cyclic organosulfur compounds like zwiebelanes 3[3].

Biosynthetic pathway of organosulfur compounds in A. cepa.

Experimental Methodologies: Self-Validating Cryogenic Profiling

A critical error in early organosulfur research was the reliance on Gas Chromatography-Mass Spectrometry (GC-MS). The thermal stress of the GC inlet artificially degrades native thiosulfinates into artifactual disulfides, fundamentally skewing the plant's true chemotype. To accurately profile thioacetals and disulfides, a cold-extraction Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach is mandatory.

The following protocol is designed as a self-validating system . By utilizing isotope dilution prior to cell lysis, researchers can definitively prove that the detected thioacetals are endogenous metabolites rather than extraction artifacts.

Step-by-Step Methodology

Step 1: Cryogenic Comminution

-

Action: Flash-freeze fresh A. cepa bulbs in liquid nitrogen (-196°C) and mill into a fine powder using a cryo-mill.

-

Causality & Rationale: Freezing arrests alliinase enzyme kinetics. Milling the tissue while frozen ensures that the cellular compartmentalization is broken without triggering the premature, uncontrolled conversion of ACSOs into sulfenic acids.

Step 2: Isotope Dilution Spiking (Self-Validation Step)

-

Action: Spike the frozen powder with a known concentration of an isotopically labeled internal standard (e.g.,

-isoalliin or a synthetic deuterated thiosulfinate). -

Causality & Rationale: This establishes a baseline for recovery. If the labeled standard undergoes degradation during extraction, the resulting isotopic artifacts will be detectable via mass shifts in the MS/MS spectra, allowing the researcher to mathematically correct for artifactual disulfide formation.

Step 3: Biphasic Cold Extraction

-

Action: Add a pre-chilled (-20°C) extraction solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 2:1 ratio. Homogenize on ice for 5 minutes.

-

Causality & Rationale: Thioacetals like cepaenes are thermally labile. The cold DCM phase selectively partitions the non-polar disulfides and thioacetals, while the MeOH crashes out the proteins (including alliinase, halting further enzymatic activity) and extracts unreacted ACSOs.

Step 4: Centrifugation and Phase Separation

-

Action: Centrifuge at 10,000 x g for 10 minutes at 4°C. Carefully recover the lower DCM organic layer. Dry under a gentle stream of nitrogen gas (do not use heat).

Step 5: Cold-ESI LC-MS/MS Analysis

-

Action: Reconstitute the residue in cold acetonitrile. Analyze using an LC-MS/MS equipped with a cold Electrospray Ionization (ESI) source, utilizing a C18 reverse-phase column maintained at 15°C.

-

Causality & Rationale: Cold-ESI prevents the thermal degradation of fragile α-sulfinyl disulfides (cepaenes) into simpler disulfides in the ion source, ensuring the detected chemotype matches the true biological state.

Self-validating cryogenic extraction and LC-MS/MS workflow.

Quantitative Profiling of Organosulfur Metabolites

The concentration of specific organosulfur compounds in A. cepa varies based on cultivar, sulfur soil fertility, and extraction methodology. However, using the validated cold-extraction LC-MS/MS protocol, the typical chemotypic profile of a mature bulb is summarized below.

| Compound Class | Specific Metabolite | Approx. Yield (mg/kg fresh weight) | Primary Biological Role / Activity |

| ACSO | Isoalliin | 150 – 500 | Primary biological precursor |

| Thiosulfinate | Propanethial S-oxide | 10 – 50 | Transient lachrymatory defense factor |

| Thioacetal | Cepaenes (α-sulfinyl disulfides) | 5 – 20 | Potent COX/LOX dual inhibition |

| Disulfide | Dipropyl disulfide | 10 – 30 | Broad-spectrum antimicrobial |

| Cyclic Thioether | Zwiebelanes | < 5 | Enhancer of fungal vacuole disruption |

Pharmacological Implications for Drug Development

The downstream thioacetals and disulfides synthesized in Allium cepa are not merely flavor compounds; they represent highly privileged scaffolds for drug discovery 4[4].

-

Anti-Inflammatory Therapeutics (Cepaenes): Cepaenes are unique α-sulfinyl disulfides that have demonstrated potent ability to inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. By inhibiting the downstream production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid, cepaenes offer a template for developing next-generation, dual-action non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower gastrointestinal toxicity 5[5].

-

Antimicrobial Adjuvants (Zwiebelanes): The cyclic organosulfur compound zwiebelane A has been identified as a powerful enhancer of polymyxin B. It functions by amplifying the disruptive effect of polymyxin B on the vacuoles of fungal pathogens like Saccharomyces cerevisiae. This synergistic mechanism is highly attractive for developing adjuvant therapies to combat multidrug-resistant fungal infections 6[6].

-

Cardiovascular and Antioxidant Protection (Disulfides): Simple disulfides, such as dipropyl disulfide, induce phase II detoxification enzymes (e.g., glutathione-S-transferases) in mammalian tissues. This up-regulation provides systemic cellular protection against oxidative stress and supports cardiovascular health by modulating lipid profiles and inhibiting platelet aggregation.

References

-

Rose, P., Whiteman, M., Moore, K., & Zhu, Y. Z. (2005). "Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents." Natural Product Reports (PubMed/NIH).[Link]

-

Jones, M. G., Hughes, J., Tregova, A., Milne, J., Tomsett, A. B., & Collin, H. A. (2004). "Biosynthesis of the flavour precursors of onion and garlic." Journal of Experimental Botany (PubMed/NIH).[Link]

-

"Identification and expression analysis of S-alk (en)yl-L-cysteine sulfoxide lyase isoform genes and determination of allicin contents in Allium species." (2020). PLOS One.[Link]

-

Schmid, D. et al. (2010). "The cyclic organosulfur compound zwiebelane A from onion (Allium cepa) functions as an enhancer of polymyxin B in fungal vacuole disruption." Planta Medica (PubMed/NIH).[Link]

-

"A review of anti-inflammatory, antioxidant, and immunomodulatory effects of Allium cepa and its main constituents." (2021). Pharmaceutical Biology (Taylor & Francis).[Link]

-

"Organosulfur compounds." (2021). ScienceDirect.[Link]

Sources

- 1. Biosynthesis of the flavour precursors of onion and garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Bioactive S-alk(en)yl cysteine sulfoxide metabolites in the genus Allium: the chemistry of potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The cyclic organosulfur compound zwiebelane A from onion (Allium cepa) functions as an enhancer of polymyxin B in fungal vacuole disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

A Robust HS-SPME-GC-MS Method for the Quantitative Analysis of 1-(Propylthio)propyl methyl disulfide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated protocol for the analysis of 1-(Propylthio)propyl methyl disulfide (CAS No. 126876-21-9), a volatile sulfur compound (VSC) relevant in flavor, fragrance, and environmental analysis.[1] Due to their low sensory thresholds and high volatility, VSCs require a highly sensitive and robust analytical approach.[2][3] This document outlines a comprehensive method utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed to be a self-validating system, providing guidance on everything from parameter optimization and sample preparation to data analysis and method validation, ensuring both scientific integrity and practical applicability.

Principle of the Method: A Synergistic Approach

The analysis of trace-level volatile compounds like 1-(Propylthio)propyl methyl disulfide from complex matrices presents two primary challenges: efficient extraction and selective detection. This method leverages the synergy between HS-SPME and GC-MS to overcome these hurdles.

-

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a solvent-free sample preparation technique that combines extraction, concentration, and sample introduction into a single step. The analyte is partitioned from the sample matrix into the gaseous phase (headspace) within a sealed vial. A fused-silica fiber coated with a sorbent material is then exposed to this headspace.[4] Volatile analytes adsorb onto the fiber until an equilibrium is reached between the sample, the headspace, and the fiber coating.[5] This process effectively isolates and concentrates the analyte without introducing solvent-related interferences.

-